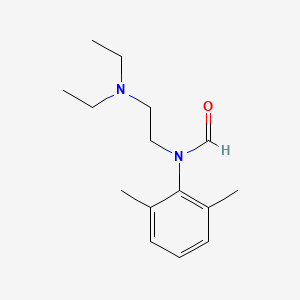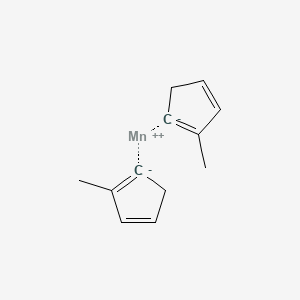)-](/img/structure/B15341468.png)
Acetamide,N-(3-aminopyrazolo[1,5-A](pyridin-2-YL))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-aminopyrazolo: 1,5-a)- is a chemical compound with the molecular formula C_9H_8N_4O It is a derivative of acetamide where the acetyl group is attached to a pyrazolo[1,5-a]pyridin-2-yl moiety with an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-aminopyrazolo 1,5-a)- typically involves the following steps:
Starting Materials: : The synthesis begins with pyrazolo[1,5-a]pyridin-2-ylamine as the starting material.
Acetylation: : The amino group on the pyrazolo[1,5-a]pyridin-2-yl moiety is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: : The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale acetylation processes to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-aminopyrazolo: 1,5-a)- can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the acetyl group or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the acetyl group or the amino group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: : Nucleophiles such as ammonia (NH_3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives of the acetyl group.
Substitution: : Formation of substituted derivatives at the acetyl or amino group.
Scientific Research Applications
Acetamide, N-(3-aminopyrazolo: 1,5-a)- has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : The compound can be used in biochemical studies to understand enzyme interactions and protein binding.
Industry: : It can be used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-(3-aminopyrazolo 1,5-a)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Acetamide, N-(3-aminopyrazolo: 1,5-a)- can be compared with other similar compounds such as:
N-(Pyridin-3-yl)acetamide: : Similar structure but lacks the pyrazolo moiety.
3-Acetamidopyridine: : Similar acetyl group but different core structure.
The uniqueness of Acetamide, N-(3-aminopyrazolo 1,5-a)- lies in its pyrazolo[1,5-a]pyridin-2-yl moiety, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(3-aminopyrazolo[1,5-a]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-6(14)11-9-8(10)7-4-2-3-5-13(7)12-9/h2-5H,10H2,1H3,(H,11,12,14) |
InChI Key |
CSHLZYGRAHLJOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN2C=CC=CC2=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


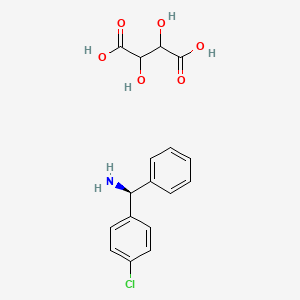

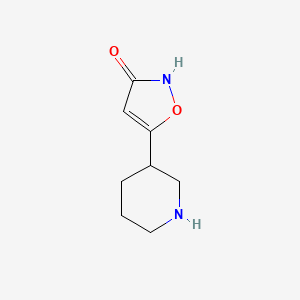
![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
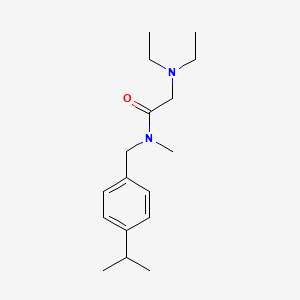
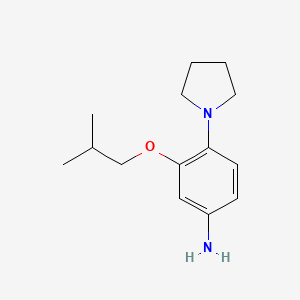

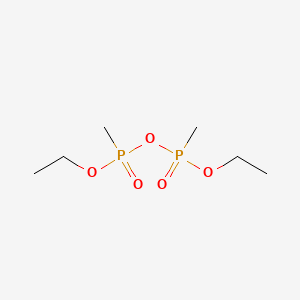
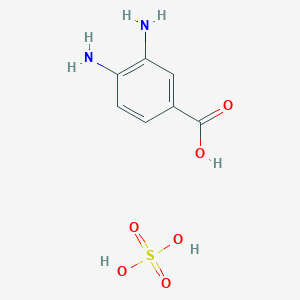

![N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester](/img/structure/B15341442.png)
